molecular formula C9H17NO4 B1334664 Diethyl 2-(dimethylamino)malonate CAS No. 89222-12-8

Diethyl 2-(dimethylamino)malonate

Cat. No.: B1334664
CAS No.: 89222-12-8
M. Wt: 203.24 g/mol
InChI Key: CPWIKMBIQCYBKW-UHFFFAOYSA-N
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Description

Diethyl 2-(dimethylamino)malonate is a chemical compound with the molecular formula C9H17NO4. It is used primarily for research and development purposes in various scientific fields. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Diethyl 2-(dimethylamino)malonate, a derivative of diethyl malonate, primarily targets the α-carbon in the malonic part of the molecule, which is adjacent to two carbonyl groups . This α-carbon is significantly more acidic than those adjacent to alkyl groups .

Mode of Action

The compound undergoes a process known as the malonic ester synthesis . The α-carbon can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, leading to the formation of an alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Biochemical Pathways

The malonic ester synthesis pathway is the primary biochemical pathway affected by this compound . This pathway involves the alkylation and decarboxylation of malonic esters, leading to the formation of substituted acetic acids .

Result of Action

The result of the action of this compound is the production of substituted acetic acids . These can serve as intermediates in the synthesis of a variety of other compounds, including barbiturates, artificial flavorings, and vitamins B1 and B6 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotonation step in the malonic ester synthesis . Additionally, the temperature can influence the rate of the reaction and the thermal decarboxylation step .

Biochemical Analysis

Biochemical Properties

Diethyl 2-(dimethylamino)malonate plays a role in biochemical reactions, although specific enzymes, proteins, and biomolecules it interacts with are not well-documented in the literature. As a derivative of diethyl malonate, it may share some biochemical properties with its parent compound. Diethyl malonate is known to be involved in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Cellular Effects

Derivatives of diethyl malonate have been used in the synthesis of compounds that can influence cell function .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented in the literature. As a derivative of diethyl malonate, it may share some mechanisms with its parent compound. Diethyl malonate can form a resonance-stabilized enolate, which can undergo an SN2 reaction to form a monoalkylmalonic ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(dimethylamino)malonate can be synthesized through the alkylation of diethyl malonate with dimethylamine. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with dimethylamine to produce this compound .

Industrial Production Methods

Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with ethanol in the presence of an acid catalyst . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(dimethylamino)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide is commonly used to generate the enolate ion from diethyl malonate.

    Alkyl Halides: These are used in alkylation reactions to introduce new alkyl groups into the molecule.

Major Products

The major products formed from these reactions include various substituted malonates, which can be further transformed into other valuable compounds through additional chemical reactions .

Scientific Research Applications

Diethyl 2-(dimethylamino)malonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dimethylamino group, which enhances its reactivity in nucleophilic substitution and alkylation reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

diethyl 2-(dimethylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-13-8(11)7(10(3)4)9(12)14-6-2/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWIKMBIQCYBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384317
Record name Diethyl (dimethylamino)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89222-12-8
Record name Diethyl (dimethylamino)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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